1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
This thiourea derivative features a cyclohexyl group, a furan-2-ylmethyl substituent, and a 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl moiety. Thioureas are known for diverse biological roles, including enzyme inhibition and receptor modulation, driven by their hydrogen-bonding capacity and conformational flexibility .
Properties
IUPAC Name |
3-cyclohexyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPELOKAYYJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the cyclohexyl group. The final step involves the formation of the thiourea group through a reaction with an appropriate isothiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The thiourea group may also play a role in the compound’s bioactivity by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s structural uniqueness lies in its combination of cyclohexyl, furan, and substituted indole groups. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Biological Activity
1-Cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic effects, particularly in antibacterial, anticancer, and anti-Alzheimer activities.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 353.47 g/mol
- Key Functional Groups :
- Thiourea moiety
- Furan and indole derivatives
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. The compound has shown activity against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | 40 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Salmonella typhi | 40 µg/mL |
| Klebsiella pneumoniae | 50 µg/mL |
In comparison to standard antibiotics like ceftriaxone, the inhibition zones produced by this compound were comparable, indicating its potential as an alternative antibacterial agent .
Anticancer Activity
The anticancer properties of thiourea derivatives have been extensively studied. The compound's effectiveness was evaluated against several cancer cell lines, yielding IC₅₀ values ranging from 7 to 20 µM, indicating potent cytotoxicity. Notably:
- Cell Lines Tested :
- Pancreatic cancer
- Prostate cancer
- Breast cancer
The compound targets specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways. For example, in human leukemia cell lines, it demonstrated an IC₅₀ as low as 1.50 µM .
Anti-Alzheimer Activity
The compound also exhibits potential as an anti-Alzheimer agent. It has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Enzyme | IC₅₀ Range (nM) |
|---|---|
| Acetylcholinesterase | 33.27 – 93.85 |
| Butyrylcholinesterase | 105.9 – 412.5 |
These findings suggest that the compound may improve cholinergic function, which is crucial in the management of Alzheimer's disease .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of thiourea derivatives similar to the compound :
- Synthesis Methodology : The synthesis typically involves the reaction of isocyanates with amines under controlled conditions to yield thiourea derivatives.
- Biological Evaluations : In vitro studies have confirmed the biological activities mentioned above, with various derivatives showing promising results across different assays.
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells and inhibit key enzymes related to Alzheimer’s pathology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this thiourea derivative?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the indole and furan derivatives. Key steps include:
- Step 1 : Formation of the 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine intermediate via alkylation or reductive amination .
- Step 2 : Reaction of the indole-ethylamine with cyclohexyl isothiocyanate and furan-2-ylmethyl isothiocyanate under controlled pH (6.5–7.5) and temperature (40–60°C) to form the thiourea linkage .
- Optimization : Solvent choice (e.g., dichloromethane or ethanol), inert atmosphere (N₂), and purification via column chromatography or crystallization are critical for yields >75% .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., indole C3 ethyl group, furan methylene) and thiourea connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₃₀N₄O₂S) and isotopic patterns .
Advanced Research Questions
Q. What strategies are employed to analyze conformational flexibility and interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : To study conformational changes in the thiourea backbone and indole/furan moieties under physiological conditions .
- X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding patterns (e.g., thiourea S···H–N interactions) and steric effects from the cyclohexyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the indole moiety’s role in hydrophobic interactions .
Q. How do structural modifications influence bioactivity and selectivity in related thiourea derivatives?
- Methodological Answer :
- SAR Studies : Replace the cyclohexyl group with aryl/heteroaryl groups to assess impact on cytotoxicity (e.g., IC₅₀ shifts in cancer cell lines) .
- Electron-Withdrawing/Donating Substituents : Introduce halogens (e.g., Cl, F) on the indole ring to modulate electron density and enhance binding to DNA topoisomerases .
- Pharmacokinetic Profiling : Compare logP values (e.g., 3.2 ± 0.3) and metabolic stability in liver microsomes to optimize bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. ATP-based viability) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀ values across studies, accounting for differences in solvent (DMSO vs. PBS) and exposure times (24h vs. 48h) .
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends (e.g., higher antiproliferative activity in indole-containing thioureas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
